3-Ethoxy-5-(trifluoromethyl)phenol

Descripción general

Descripción

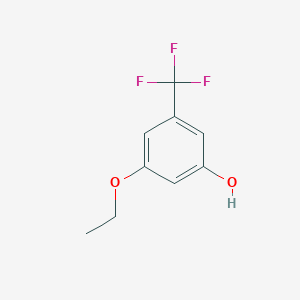

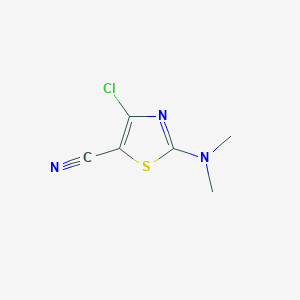

“3-Ethoxy-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C9H9F3O2. It is a derivative of phenol, where the hydrogen atom at the 3rd position of the phenol ring is replaced by an ethoxy group and the hydrogen atom at the 5th position is replaced by a trifluoromethyl group .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves the use of boronic acids . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol ring with an ethoxy group (C2H5O) attached at the 3rd position and a trifluoromethyl group (CF3) attached at the 5th position . The molecular weight of this compound is 206.16 g/mol.Aplicaciones Científicas De Investigación

Polycarbonate Diol Production : The synthesis of polycarbonate diol (PCDL) through transesterification, using metal-organic frameworks like MOF-5 as catalysts, highlights the utility of 3-Ethoxy-5-(trifluoromethyl)phenol derivatives in polymer production. MOF-5 exhibits high catalytic activity, leading to efficient polycarbonate diol synthesis with high molecular weight and low hydroxyl value, which are desirable properties for industrial applications (Wang et al., 2011).

Antioxidant Activity and Mechanisms : Research into the structure-antioxidant activity relationship of phenolic acids, including those similar to this compound, reveals insights into the mechanisms of antioxidant activity. The presence of functional groups such as methoxyl (-OCH₃) and phenolic hydroxyl (-OH) significantly enhance antioxidant capabilities, providing a basis for the use of such compounds in medicinal chemistry and materials science for their protective effects against oxidative stress (Chen et al., 2020).

Electrochemical and Spectroelectrochemical Properties : The study of peripherally tetra-substituted phthalocyanine compounds, incorporating 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, provides valuable insights into their electrochemical and spectroelectrochemical behavior. These properties are crucial for the development of electronic and photonic devices, where such compounds can be used as active materials due to their electron-transfer capabilities (Kamiloğlu et al., 2018).

Trifluoromethyl Ether Synthesis : The selective synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates showcases the chemical versatility of this compound derivatives. These reactions, facilitated by IF₅-pyridine-HF and Et₃N-6HF, enable the creation of various functionalized ethers, which have potential applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties (Inoue et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in facilitating the formation of carbon–carbon bonds .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUHJLXZHLDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)